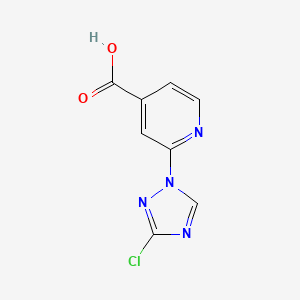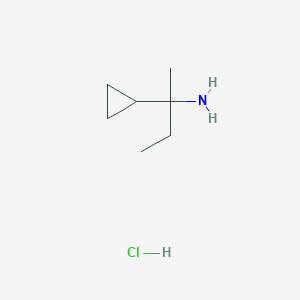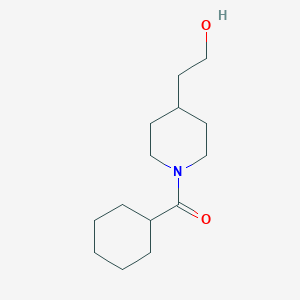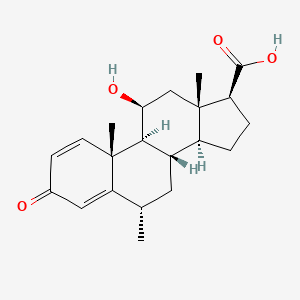
20-Carboxymethylprednisolone
Vue d'ensemble
Description
20-Carboxymethylprednisolone is a synthetic glucocorticoid that is widely used in scientific research . It is a derivative of prednisolone, which is a natural hormone produced by the adrenal gland . The carboxymethyl group in 20-Carboxymethylprednisolone enhances its water solubility, making it easier to use in laboratory experiments.
Synthesis Analysis
The synthesis of 20-Carboxymethylprednisolone and its derivatives involves various chemical reactions . The most frequently used reactions were amide bond formation, Suzuki Miyaura coupling, and SNAr reactions . These reactions are most likely due to the commercial availability of reagents, high chemoselectivity, and a pressure on delivery .Molecular Structure Analysis
The molecular formula of 20-Carboxymethylprednisolone is C21H28O4 . Its molecular weight is 344.4 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 20-Carboxymethylprednisolone and its derivatives are complex and involve multiple steps . The most frequently used reactions were amide bond formation, Suzuki Miyaura coupling, and SNAr reactions .Applications De Recherche Scientifique
Synthesis and Local Anti-Inflammatory Activity
Studies have synthesized various esters of 20R and 20S-dihydroprednisolonic acid, which include derivatives of 20-Carboxymethylprednisolone, to evaluate their local and topical anti-inflammatory activities. The size of the substituent at C-21 and the configurational arrangement at C-20 significantly affect their local and topical activity. These derivatives show promise for local anti-inflammatory applications without systemic effects (Kim et al., 1989).
Colonic Mucosa-Specific Pro-Antedrugs for Ulcerative Colitis
Research into hydrophilic steroid derivatives, such as methyl 20-β-glucopyranosyloxyprednisolonates, has shown potential in treating ulcerative colitis. These compounds are stable in the small-intestinal contents but are activated by bacteria in the large-intestinal contents, specifically expressing anti-inflammatory activity in the colonic mucosa with no systemic effect (Kimura et al., 1994).
Anti-Inflammatory Steroidal 20-Carboxamides
New steroidal 20-carboxamides synthesized from 20-dihydroprednisolonic acid exhibit significant topical anti-inflammatory activities. These compounds have shown a structure-activity relationship where carboxamide derivatives with the 20(R)-hydroxy configurations exhibit higher potency than those with 20-(S)-hydroxy configurations (Kim et al., 1987).
In Vivo Plaque-Forming Cell Suppression
Methyl 20 beta-dihydroprednisolonate and its hydrolysis product, 20 beta-dihydroprednisolonic acid, have been evaluated for potential immunosuppressive actions. These compounds, including 20-Carboxymethylprednisolone derivatives, demonstrate significant dose-related suppression of immunologic parameters in animal models, suggesting potential applications in immunosuppression (Trottier & Ogolla, 1990).
Mécanisme D'action
The effects of glucocorticoids like 20-Carboxymethylprednisolone are mediated by genomic and possibly nongenomic mechanisms . Genomic mechanisms include activation of the cytosolic glucocorticoid receptor that leads to activation or repression of protein synthesis, including cytokines, chemokines, inflammatory enzymes, and adhesion molecules . Thus, inflammation and immune response mechanisms may be modified .
Propriétés
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11-8-13-14-4-5-15(19(24)25)21(14,3)10-17(23)18(13)20(2)7-6-12(22)9-16(11)20/h6-7,9,11,13-15,17-18,23H,4-5,8,10H2,1-3H3,(H,24,25)/t11-,13-,14-,15+,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBRKPUEHFORFL-RSORPYMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20-Carboxymethylprednisolone | |
CAS RN |
229019-44-7 | |
| Record name | 11beta-Hydroxy-6alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229019447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3082IBD9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



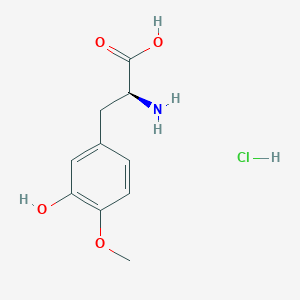
![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)
![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)

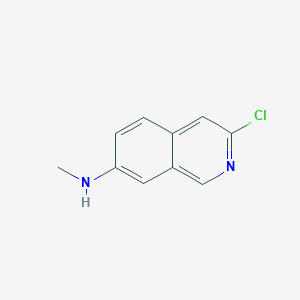



![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)

